molecular formula C19H28N2O4S B2936491 4-(3,4-dimethoxybenzoyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane CAS No. 1421450-58-9

4-(3,4-dimethoxybenzoyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane

Cat. No.: B2936491
CAS No.: 1421450-58-9
M. Wt: 380.5
InChI Key: IPJCMVMBHKIMEL-UHFFFAOYSA-N
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Description

4-(3,4-Dimethoxybenzoyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane is a synthetic organic compound that belongs to the class of thiazepanes. Thiazepanes are seven-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a dimethoxybenzoyl group and a morpholinylmethyl group attached to the thiazepane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dimethoxybenzoyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane typically involves the following steps:

    Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor containing sulfur and nitrogen atoms.

    Introduction of the Dimethoxybenzoyl Group: The dimethoxybenzoyl group can be introduced through an acylation reaction using 3,4-dimethoxybenzoyl chloride and a base such as triethylamine.

    Attachment of the Morpholinylmethyl Group: The morpholinylmethyl group can be attached through a nucleophilic substitution reaction using morpholine and a suitable alkylating agent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethoxybenzoyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying protein-ligand interactions.

    Medicine: As a candidate for drug development, particularly in the areas of anti-inflammatory or anticancer research.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    4-(3,4-Dimethoxybenzoyl)-3-[(piperidin-4-yl)methyl]-1,4-thiazepane: Similar structure but with a piperidine ring instead of a morpholine ring.

    4-(3,4-Dimethoxybenzoyl)-3-[(pyrrolidin-4-yl)methyl]-1,4-thiazepane: Similar structure but with a pyrrolidine ring instead of a morpholine ring.

Uniqueness

The presence of the morpholinylmethyl group in 4-(3,4-dimethoxybenzoyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane may confer unique properties such as increased solubility or specific binding affinity to certain biological targets, distinguishing it from similar compounds.

Properties

IUPAC Name

(3,4-dimethoxyphenyl)-[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4S/c1-23-17-5-4-15(12-18(17)24-2)19(22)21-6-3-11-26-14-16(21)13-20-7-9-25-10-8-20/h4-5,12,16H,3,6-11,13-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPJCMVMBHKIMEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCCSCC2CN3CCOCC3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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